molecular formula C7H12N2O B1265968 3-Amino-5-tert-butylisoxazole CAS No. 55809-36-4

3-Amino-5-tert-butylisoxazole

Cat. No.: B1265968
CAS No.: 55809-36-4
M. Wt: 140.18 g/mol
InChI Key: GGXGVZJHUKEJHO-UHFFFAOYSA-N
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Description

3-Amino-5-tert-butylisoxazole is an organic compound with the molecular formula C7H12N2O. It is a member of the isoxazole family, characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is notable for its tert-butyl group at the 5-position and an amino group at the 3-position, making it a valuable intermediate in various chemical syntheses .

Biochemical Analysis

Biochemical Properties

3-Amino-5-tert-butylisoxazole plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, influencing their activity. For instance, it has been used in the amination of aryl bromides catalyzed by palladium complexes . The interactions of this compound with these biomolecules are primarily based on its ability to form stable complexes, which can alter the catalytic properties of the enzymes involved.

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can cause changes in the expression levels of certain genes, thereby affecting the overall function of the cell . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, leading to alterations in metabolic flux and metabolite levels.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their activity. For example, the compound’s interaction with palladium-catalyzed systems suggests a role in enzyme inhibition or activation . These binding interactions can result in changes in gene expression, further influencing cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function. At higher doses, toxic or adverse effects may be observed . These threshold effects highlight the importance of dosage optimization in experimental studies to achieve the desired outcomes without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in the amination of aryl bromides suggests its involvement in synthetic pathways that are crucial for biochemical research . These interactions can lead to changes in the levels of specific metabolites, thereby affecting overall metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function, affecting various cellular processes.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound exerts its effects in the appropriate cellular context, thereby influencing its overall biochemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-tert-butylisoxazole typically involves the reaction of 4,4-dimethyl-3-oxopentanenitrile with hydroxylamine. The reaction is carried out in the presence of sodium hydroxide and hydroxylamine hydrochloride in water at room temperature. The reaction mixture is stirred for about 30 minutes, resulting in the formation of this compound .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of the starting materials and maintaining the reaction conditions. The product is then purified through standard techniques such as recrystallization or distillation to obtain high purity this compound .

Comparison with Similar Compounds

Uniqueness: 3-Amino-5-tert-butylisoxazole is unique due to its tert-butyl group, which provides steric hindrance and influences its reactivity and binding properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific biological activities .

Properties

IUPAC Name

5-tert-butyl-1,2-oxazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(2,3)5-4-6(8)9-10-5/h4H,1-3H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGXGVZJHUKEJHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073559
Record name 3-Isoxazolamine, 5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55809-36-4
Record name 3-Isoxazolamine, 5-(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055809364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Isoxazolamine, 5-(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3073559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Amino-5-tert-butylisoxazole
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Synthesis routes and methods I

Procedure details

To a solution of pivaloylacetonitrile (25.03 g) and 48% sodium hydroxide (18.16 g) in water (319 ml) is added a solution of hydroxylamine sulfate (18.06 g) in water (72 ml) and the mixture is adjusted to pH 8.10±0.05 with 5% sodium hydroxide (0.38 g), stirred at 60° C. for 18 hours, mixed with 36% hydrochloric acid (26.13 g) and stirred at 70° C. for 30 minutes. Then, 36% hydrochloric acid (40.31 g) is added to the reaction mixture, which is refluxed for 40 minutes under stirring. The mixture is evaporated under atmospheric pressure to recover pinacolone (1.07 g; yield, 5.3%) and cooled to ordinary temperature. After cooling, the reaction mixture is adjusted to pH 11.8 with 48% sodium hydroxide (58.08 g) and shaken with chloroform. The chloroform layer is washed with water and concentrated under reduced pressure to give 3-amino-5-t-butylisoxazole (23.80 g). Purity, 96.6%. Yield, 84.9%. No by-product, 3-(3-t-butyl-5-isoxazolyl)amino-5-t-butylisoxazole, is detected.
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25.03 g
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Synthesis routes and methods II

Procedure details

To a suspension of pivaloylacetonitrile (1.252 g) and 86% potassium hydroxide (0.717 g) in water (20 ml) is added hydroxylamine sulfate (0.903 g) at 25° C. and the mixture is stirred for 3 minutes. pH 8.30. The reaction mixture is treated as in Example 2 to give 3-amino-5-t-butylisoxazole (1.204 g). Yield, 85.9%. Purity, 95.8%.
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Synthesis routes and methods III

Procedure details

In a 100 ml. round bottom flask there was placed 2 g. of pivalyl acetonitrile, 0.64 g. of sodium hydroxide, 35 ml. of water, and 25 ml. of ethanol. This mixture was heated to reflux and the pH was determined to be about 8.9. Then an aqueous solution of 1.0 g. of hydroxylamine hydrochloride was slowly added. At the end of the addition the pH was about 6.3. The pH of the reaction mixture was adjusted to about 6.5. After 1 hour, the pH was about 6.3 and was again adjusted to about 6.5. After 2 hours the pH was observed to be about 7.0 and was again adjusted to pH about 6.5. At 3 hours and again at 4 hours, the pH was determined to be about 6.5. The reaction mixture was allowed to reflux overnight and the following morning the pH was determined to be about 6.1. The ethanol was removed using a rotovapor and a yellow solid precipitated. This solid was filtered off and dried. It weighed 1.1 g. and it was determined by vpc to contain 94.2% of 3-amino-5-(t-butyl)isoxazole and 3.7% of 5-amino-3-(t-butyl)isoxazole. The product had a melting point of about 103°-105° C. Yield: 73.6% of desired isomer.
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Synthesis routes and methods IV

Procedure details

In adding the hydroxylamine hydrochloride to the reaction mixture, it appears that a quick addition is preferable. Best results appear to be obtained by adding an aqueous solution of the hydroxylamine hydrochloride to the basic solution of the pivalyl acetonitrile, and then, within the first 15 to 30 minutes, adjusting the pH to within the range of from about 5.0 to about 8.0, preferably from about 6.0 to about 7.0, with the pH range of choice being pH about 6.2 to about 6.5. This careful control of the pH of the reaction mixture is important in order to obtain the maximum yield of the 3-amino-5-(t-butyl)isoxazole since the reaction is very sensitive to the pH. A pH lower than about 5.0 results in the formation of an isoxazolone compound as the principal product. Higher pH values, that is, above about pH 8.0, result in unacceptably large amounts of the 5-amino-3-(t-butyl)isoxazole, compared to the amount of the desired 3-amino-5-(t-butyl)isoxazole. Even at pH 7.0, the ratio of the desired 3-amino compound to the 5-amino compound is less desirable.
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Synthesis routes and methods V

Procedure details

In a 1 l. round bottom 3-neck flask there was placed 30 g. of pivalyl acetonitrile, 12.8 g. of sodium hydroxide, 394 ml. of water, and 281 ml. of ethanol. This mixture was heated to refluxing and there was added thereto over a period of about 10 minutes an aqueous solution of 22.2 g. of hydroxylamine hydrochloride. The pH of the reaction mixture after addition was complete was about 6.4. After 30 minutes the pH was determined to be about 6.5. After 11/2 hours the pH was about 6.8, and after 2 hours the pH was about 7.0. The pH was adjusted to about 6.2 using concentrated aqueous hydrochloric acid. After another 3 hours the pH was about 6.6. The reaction mixture was refluxed overnight and at the end of 22 hours of reaction time the pH was about 7.3. The reaction mixture was cooled and ethanol removed in vacuo. The solid which separated was filtered off and dried. It weighed 18.9 g., had a melting point of about 103°-105° C., and was determined by vpc to contain 91.2% of 3-amino-5-(t-butyl)isoxazole and 5.2% of 5-amino-3-(t-butyl)isoxazole. Yield: 56% of desired isomer.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Amino-5-tert-butylisoxazole
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3-Amino-5-tert-butylisoxazole
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3-Amino-5-tert-butylisoxazole
Reactant of Route 4
3-Amino-5-tert-butylisoxazole
Reactant of Route 5
3-Amino-5-tert-butylisoxazole
Customer
Q & A

Q1: What is the most efficient synthetic route for producing 3-Amino-5-tert-butylisoxazole?

A: A practical and regioselective synthesis of this compound (3) was achieved by reacting 4,4-Dimethyl-3-oxopentanenitrile (1) with hydroxylamine in a weakly basic aqueous solution [, ]. This reaction forms 4,4-dimethyl-3-oxopentaneamidoxime (2), which is subsequently treated with hydrochloric acid to yield the desired product. This method offers a good yield and demonstrates a straightforward approach for obtaining this compound.

Q2: How is this compound relevant to the degradation of the herbicide Isouron?

A: Research on Isouron degradation in soil identified this compound as a key degradation product []. Along with other identified metabolites, this finding suggests that soil microorganisms play a significant role in the breakdown of Isouron, highlighting the environmental fate of this herbicide.

Q3: What is the half-life of Isouron in typical agricultural settings?

A: In a model field study, the half-life of Isouron in sandy loam soil was determined to be approximately 90 days []. This information contributes to understanding the persistence and potential impact of this herbicide in agricultural environments.

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